Duartin

説明

Overview of Duartin's Significance in Academic Chemical Science

The significance of Duartin in chemical research has evolved since its initial discovery. As an isoflavonoid (B1168493), it belongs to a well-studied class of plant secondary metabolites that are of great interest to phytochemists and pharmacologists due to their structural diversity and wide range of biological effects nih.govnih.gov. The initial interest in Duartin was primarily from a phytochemical perspective, as part of the broader effort to characterize the chemical constituents of various plant species.

More recently, the discovery of its potent activity against Rickettsia species has elevated its importance. Rickettsia are obligate intracellular bacteria responsible for a range of serious human diseases, including epidemic typhus. The identification of Duartin as a specific and effective anti-rickettsial agent in preclinical studies has positioned it as a valuable lead compound in the search for new therapeutic strategies against these challenging pathogens. This finding has opened up new avenues for research into its mechanism of action and potential development as a therapeutic agent.

Historical Trajectory of Duartin-Related Chemical Investigations

The first documented isolation and characterization of Duartin was reported in 1978 by a team of researchers led by W. David Ollis. In their work on the chemical constituents of the heartwood of Machaerium opacum, they successfully isolated and elucidated the structure of this novel isoflavan (B600510). Their research laid the foundation for all subsequent investigations into the properties and activities of Duartin.

Following its discovery, Duartin was the subject of limited pharmacological investigation. A notable study in the mid-1990s evaluated its anti-inflammatory potential. However, in the experimental models used, Duartin was found to be ineffective, which may have contributed to a period of diminished research interest in the compound. For many years, Duartin remained a relatively obscure natural product, primarily of interest to specialists in flavonoid chemistry.

Current Research Landscape and Future Trajectories for Duartin Studies

The research landscape for Duartin has been significantly revitalized by a 2021 study that identified its potent and specific activity against Rickettsia canadensis and Rickettsia prowazekii nih.gov. This discovery has opened a new and exciting chapter in the scientific story of Duartin. Current research efforts are now beginning to focus on several key areas:

Mechanism of Action: A primary focus of ongoing research is to understand how Duartin inhibits the growth of Rickettsia. Elucidating its molecular target within the bacteria or the host cell is a critical step in its development as a potential therapeutic.

Synthesis and Analogue Development: To facilitate further research and potential clinical development, the development of an efficient and scalable chemical synthesis for Duartin is a priority. Furthermore, the synthesis of structural analogues of Duartin will allow for structure-activity relationship (SAR) studies, which could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Broader Antimicrobial Spectrum: Researchers are likely to investigate the activity of Duartin against a wider range of intracellular pathogens to determine the breadth of its antimicrobial spectrum.

Preclinical Development: Should further in vitro and in vivo studies yield positive results, the preclinical development of Duartin as a treatment for rickettsial diseases would be the next logical step. This would involve extensive studies to assess its safety, efficacy, and pharmacokinetic profile in animal models.

The rediscovery of Duartin as a potent anti-rickettsial agent highlights the importance of continued investigation into natural products for novel therapeutic leads. The future of Duartin research appears promising, with the potential to address a significant unmet medical need in the treatment of rickettsial infections.

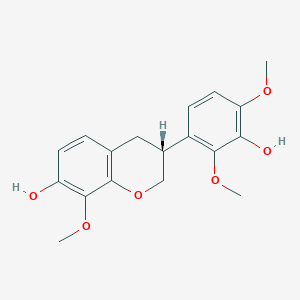

Structure

3D Structure

特性

CAS番号 |

101311-04-0 |

|---|---|

分子式 |

C18H20O6 |

分子量 |

332.3 g/mol |

IUPAC名 |

(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m0/s1 |

InChIキー |

QVVPJFBYFYYVDM-NSHDSACASA-N |

SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

異性体SMILES |

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

正規SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

他のCAS番号 |

101311-04-0 |

同義語 |

7,3'-dihydroxy-2',4',8-trimethoxyisoflavan duartin |

製品の起源 |

United States |

Occurrence and Isolation of Duartin

Natural Occurrence of Duartin

Duartin is a naturally occurring isoflavan (B600510), a class of natural products within the broader group of isoflavonoids nih.govnih.govrsc.org. Its presence has been confirmed in several biological organisms, primarily woody plants.

Identification of Duartin in Biological Organisms

Duartin has been identified in various species of the Dalbergia and Machaerium genera. Specifically, it has been reported in Machaerium opacum, Dalbergia odorifera, and Dalbergia parviflora nih.govnih.gov. Research has further detailed the isolation of (-)-duartin from Dalbergia variabilis (Vogel) and five distinct Machaerium species rsc.org. This identification is often achieved through spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, which provides data consistent with its trimethoxy-dihydroxyisoflavan structure rsc.org.

Biogeographical and Species-Specific Distribution of Duartin

The distribution of Duartin is inherently linked to the biogeography of the plant species in which it naturally occurs. The genera Dalbergia and Machaerium are primarily found in tropical and subtropical regions across the globe. For instance, Dalbergia odorifera is native to China, while Dalbergia parviflora is found in Southeast Asia. The occurrence of Duartin in these specific species indicates a species-specific distribution within these plant genera.

A summary of the identified species and their reported Duartin content is provided in Table 1.

| Species Name | Duartin Presence | Reference |

| Machaerium opacum | Yes | nih.gov |

| Dalbergia odorifera | Yes | nih.govnih.gov |

| Dalbergia parviflora | Yes | nih.gov |

| Dalbergia variabilis | Yes | rsc.org |

Methodologies for Duartin Isolation from Natural Sources

The isolation of natural compounds like Duartin from biomass typically involves a multi-step process, encompassing extraction, separation, and purification techniques. While specific detailed protocols for Duartin's isolation are not extensively documented in the provided search results, general methodologies applicable to isoflavans from plant biomass can be inferred.

Extraction Techniques for Duartin from Biomass

Extraction is the initial step in isolating Duartin from its plant sources. This process involves separating the target compound from the complex matrix of the plant material. Common extraction techniques for natural products from biomass include solvent extraction, which can utilize various solvents based on the polarity of the target compound mdpi.comlongdom.orgcolab.ws. Other methods, such as supercritical fluid extraction and subcritical water extraction, are also employed for extracting bioactive compounds from woody biomass mdpi.comlongdom.orgresearchgate.net. The efficiency of extraction is influenced by factors such as the choice of solvent, temperature, and extraction duration longdom.orgcolab.wsresearchgate.netmdpi.com. For compounds like Duartin, which are isoflavans, organic solvents are typically employed.

Chromatographic Separation Strategies for Duartin Purification

Following extraction, chromatographic techniques are crucial for separating Duartin from other co-extracted compounds and impurities. Chromatography is a powerful separation method that exploits differences in molecular characteristics, such as size, shape, charge, and affinity, to achieve separation google.comnih.gov.

Common chromatographic strategies applicable to the purification of natural products, including isoflavans, include:

Column Chromatography: A widely used method for purifying proteins and other compounds, where the mixture is applied to a stationary phase within a column and separated by a mobile phase nih.gov.

High-Performance Liquid Chromatography (HPLC): This technique offers high resolution and is effective for the separation and identification of various biologically active molecules, including natural products, within a short timeframe nih.gov. HPLC often employs a mobile phase passing through columns under high pressure nih.gov.

Affinity Chromatography: A highly selective method that utilizes specific binding interactions between the target molecule and a ligand immobilized on the stationary phase nih.govnih.gov.

Ion Exchange Chromatography: Separates compounds based on their charge, often used in protein purification, and requires careful pH and conductivity tuning nih.govnih.govoup.com.

Hydrophobic Interaction Chromatography (HIC): Based on hydrophobic interactions, HIC offers advantages such as high adsorption capacity and mild elution conditions nih.govoup.com.

Supercritical Fluid Chromatography (SFC): Known for its utility in separating structurally related compounds, including natural products, by using a supercritical fluid as the mobile phase google.commdpi.com.

The selection of a specific chromatographic method depends on the properties of Duartin and the nature of the impurities present in the crude extract.

Optimization of Duartin Isolation Protocols

Optimizing isolation protocols for natural compounds like Duartin involves fine-tuning various parameters to maximize yield and purity while minimizing processing time and cost. General optimization strategies for extraction and purification processes include:

Extraction Parameter Optimization: This involves adjusting factors such as solvent type, solvent-to-biomass ratio, temperature, and extraction duration to achieve the highest yield of the target compound longdom.orgcolab.wsresearchgate.netmdpi.comacs.org. For instance, increasing temperature and incubation time can sometimes lead to higher yields, though excessive duration can also lead to degradation acs.org.

Chromatographic Condition Optimization: For chromatographic separations, optimization focuses on parameters such as column-sizing strategies (e.g., column diameter and bed height), flow rates, mobile phase composition, and gradient elution programs to enhance resolution and recovery mdpi.comengineering.org.cnrotachrom.comresearchgate.net. Ensuring proper pH and conductivity are crucial for methods like ion exchange chromatography to maximize binding capacity and separation oup.com.

Chemical Synthesis and Derivatization of Duartin

Total Synthesis Approaches to Duartin

Total synthesis endeavors for natural products aim to construct the target molecule from simpler, commercially available precursors, often serving as a platform for developing new synthetic methodologies and highly selective organic transformations. iiserkol.ac.in

A retrosynthetic analysis for Duartin would typically involve breaking down the molecule into simpler, achievable precursors. For the 3,4-dihydro-2H-chromen (isoflavan) core, common disconnections might include:

Lactonization/Cyclization: Formation of the pyran ring could be envisioned from a suitably substituted phenol (B47542) and a three-carbon unit, possibly involving an intramolecular cyclization.

Chalcone (B49325) Cyclization: Isoflavonoids are often synthesized via the cyclization of chalcones. A potential route could involve the intramolecular cyclization of a 2'-hydroxychalcone (B22705) derivative, followed by reduction to achieve the dihydro-pyran ring. This would require the prior synthesis of appropriately substituted aromatic aldehydes and acetophenones.

Friedel-Crafts Acylation/Alkylation: Construction of the chroman ring could also involve a Friedel-Crafts type reaction to form the C2-C3 bond, followed by reduction.

Chiral Center at C3: The (R)-configuration at C3 is crucial. Retrosynthetically, this suggests the need for a stereoselective step to establish this chirality, either through asymmetric synthesis or the use of a chiral building block.

A hypothetical retrosynthetic pathway for Duartin could involve disconnecting the C3-C4 bond of the chroman ring, leading to a precursor that could undergo an intramolecular cyclization. Alternatively, the bond between the chroman core and the 3-hydroxy-2,4-dimethoxyphenyl substituent could be disconnected, leading to a chromanone derivative and a substituted phenyl Grignard or organolithium reagent, or a cross-coupling partner.

Based on the retrosynthetic analysis, key synthetic intermediates for Duartin's construction would likely include:

Substituted Phenols: Precursors bearing the necessary hydroxyl and methoxy (B1213986) groups for the A-ring of the benzopyran system.

Substituted Phenyl Acetic Acids or Esters: For the side chain that forms the C-ring and the chiral center.

Chalcone Derivatives: If the chalcone cyclization pathway is chosen, these would be central intermediates, requiring careful control of substitution patterns.

Chromanone Precursors: Cyclic ketones that can be subsequently reduced and functionalized to form the isoflavan (B600510) core.

Chiral Building Blocks: If a chiral pool approach is used, a pre-existing chiral molecule would be incorporated to establish the C3 stereochemistry.

The strategic design of these intermediates would aim to facilitate subsequent reactions with high efficiency and selectivity.

The optimization of reaction conditions is paramount in multi-step organic synthesis to achieve high yields, purity, and scalability. acs.org For a complex molecule like Duartin, this would involve:

Temperature Control: Reactions might require specific temperature ranges to favor desired pathways and minimize side reactions. Microwave-assisted synthesis can accelerate reaction times and improve yields in certain cases. mdpi.com

Solvent Selection: Choosing the appropriate solvent is critical for solubility, reaction kinetics, and selectivity.

Catalyst Selection: The use of catalysts, such as transition metal catalysts for cross-coupling reactions or organocatalysts for stereoselective transformations, would be crucial. acs.org

Reaction Time: Careful monitoring of reaction progress (e.g., by TLC or chromatography) to determine optimal reaction duration is essential to maximize product formation and prevent degradation. acs.orgmdpi.com

Reagent Stoichiometry: Precise control over the amounts of reactants and reagents is necessary to ensure complete conversion and minimize waste.

Work-up and Purification: Efficient work-up procedures and purification techniques (e.g., chromatography, recrystallization) are vital for isolating the pure product in high yield.

While specific data tables for Duartin synthesis optimization are not available, the general principles of reaction optimization are universally applied in organic chemistry.

Stereoselective Synthesis of Duartin and its Analogues

Duartin possesses a single chiral center at C3, specifically with an (R)-configuration. nih.govontosight.ai The stereoselective synthesis of such molecules is critical, as different stereoisomers can exhibit distinct biological activities. acs.orgresearchgate.netrsc.org Strategies to achieve stereocontrol in Duartin's synthesis would include:

Chiral Pool Approach: Utilizing readily available chiral starting materials (e.g., carbohydrates, amino acids) that already possess the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts (e.g., asymmetric hydrogenation, asymmetric cyclization, asymmetric aldol (B89426) reactions) to induce the formation of the desired stereoisomer during a key bond-forming step. acs.orgbeilstein-journals.orgmdpi.com

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Diastereoselective Reactions: Designing reactions where existing chiral centers in a precursor influence the stereochemical outcome of a new chiral center formation.

Resolution: Synthesizing the racemic mixture and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

For Duartin, a stereoselective approach would likely focus on controlling the configuration at C3 during the formation of the chroman ring or the attachment of the phenyl substituent.

Synthetic Routes for Duartin Derivatization

Derivatization of natural products like Duartin is often undertaken to modify their physical properties (e.g., solubility, stability), introduce new functionalities, or explore structure-activity relationships by creating analogues. Duartin's structure, with its hydroxyl and methoxy groups, offers several sites for chemical modification.

Common derivatization strategies applicable to Duartin could include:

Etherification/Esterification of Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated to form ethers (e.g., methylation, benzylation) or acylated to form esters (e.g., acetylation, benzoylation). These modifications can alter polarity and metabolic stability.

Demethylation of Methoxy Groups: Selective cleavage of methoxy ethers to regenerate hydroxyl groups (e.g., using BBr3 or AlCl3) can be performed to explore the role of these groups in biological activity.

Oxidation/Reduction: The pyran ring could potentially undergo oxidation (e.g., to a chromanone or chromone) or further reduction (e.g., to a fully saturated chroman, if not already).

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic rings could be achieved through electrophilic aromatic substitution, potentially altering electronic properties and biological interactions.

Glycosylation: Attachment of sugar moieties to the hydroxyl groups to form glycosides, which can significantly impact solubility, bioavailability, and biological activity.

Formation of Prodrugs: Derivatization to improve pharmacokinetic properties, such as solubility or absorption, for potential therapeutic applications. uky.edu

These derivatization reactions would typically employ standard organic chemistry reagents and conditions, with careful consideration for selectivity if multiple reactive sites are present. researchgate.netthermoscientific.frscielo.bracs.org

Biological Activity of Duartin: in Vitro and Ex Vivo Investigations

In Vitro Biological Activity Studies of Duartin

In vitro studies involve the examination of biological phenomena outside their normal biological context, typically using isolated cells, tissues, or biochemical assays in a controlled laboratory environment wikipedia.orgiiarjournals.org.

Enzyme inhibition and modulation are critical mechanisms by which chemical compounds can exert biological effects, influencing metabolic pathways and cellular processes teachmephysiology.comflashcards.world. While enzyme inhibition is a well-established area of pharmacological research, involving mechanisms such as competitive, noncompetitive, uncompetitive, and irreversible inhibition flashcards.world, specific research findings detailing the enzyme inhibition or modulation activities of Duartin were not identified in the available literature. Benzopyrans, the class to which Duartin belongs, are known to exhibit diverse pharmacological activities, but direct evidence of Duartin's specific interactions with enzymes or its ability to modulate their activity has not been found in the current search results ontosight.ai.

Receptor interaction and binding kinetics describe how a compound interacts with specific molecular targets (receptors) and the dynamics of these interactions, including association rates (kon), dissociation rates (koff), and binding affinity (Ka) frontiersin.orgopenaccessjournals.comfrontiersin.org. These parameters are fundamental in determining a drug's onset, duration, and intensity of action openaccessjournals.commsdmanuals.com. Despite the general importance of understanding drug-receptor interactions in pharmacology and drug design openaccessjournals.comfrontiersin.org, specific research findings on Duartin's interaction with particular receptors or its binding kinetics were not identified in the available literature.

Cellular activity profiles in model systems assess how a compound affects various cellular functions and responses using in vitro models such as cell lines iiarjournals.orgoup.comescholarship.org. These studies can provide insights into a compound's mechanism of action and its effects on cell proliferation, viability, and signaling pathways iiarjournals.org. While the evaluation of cellular activity is a standard practice in drug discovery iiarjournals.org, specific research findings detailing the cellular activity profiles of Duartin in any model systems were not identified in the available literature.

Antioxidant properties refer to a compound's ability to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases kjpp.net. These properties are commonly evaluated using biochemical assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays kjpp.netnih.govscirp.orgsmujo.idmdpi.com. Duartin, as a benzopyran compound, is noted to have potential antioxidant properties ontosight.ai. However, detailed research findings, including specific data tables from biochemical assays quantifying Duartin's antioxidant activity, were not identified in the available literature.

In vitro antimicrobial activity evaluates a compound's efficacy against various microorganisms, including bacteria and fungi, typically by determining minimum inhibitory concentrations (MIC) or zones of inhibition oup.comacs.orgnih.gov. Duartin, as a benzopyran, has been reported to exhibit potential antimicrobial activities ontosight.ai. However, specific research findings, including quantitative data or detailed studies on the in vitro antimicrobial activity of Duartin against particular microbial strains, were not identified in the available literature.

Ex Vivo Pharmacological Investigations of Duartin

Ex vivo studies involve the use of tissues, organs, or cells maintained outside their native organism under controlled laboratory conditions wikipedia.org. These models bridge the gap between in vitro and in vivo studies, offering both experimental control and physiological relevance wikipedia.org. Ex vivo platforms are utilized for various pharmacological investigations, including pharmacologic screening, toxicology testing, and evaluating drug transport and metabolism in human tissues wikipedia.orgjoanneum.atresearchgate.netresearchgate.netnih.gov. Despite the utility of ex vivo models in preclinical drug development wikipedia.orgjoanneum.at, specific pharmacological investigations or detailed research findings concerning Duartin using ex vivo models were not identified in the available literature.

Tissue-Level Responses to Duartin in Isolated Systems

Investigations into tissue-level responses in isolated systems, often employing techniques such as isolated tissue baths or organ culture, allow researchers to observe the direct effects of a compound on the function of a specific tissue. nih.govrsc.org These systems maintain the viability and functional integrity of excised tissues, enabling the measurement of physiological outcomes like contraction, relaxation, or changes in permeability. nih.govrsc.org For instance, isolated smooth muscle tissues can be used to evaluate concentration-response relationships and the modulation of contractile forces by a test compound. nih.govrsc.org Studies might assess inflammatory responses within isolated tissue slices, examining the release of cytokines or the activation of immune cells. medscape.com The preservation of tissue architecture in ex vivo models allows for a more comprehensive understanding of how a compound might influence the integrated responses of different cell types within a tissue. researchgate.nettandfonline.com

Impact of Duartin on Cellular Processes in Ex Vivo Models

Ex vivo models are particularly valuable for studying the impact of compounds on cellular processes within a complex tissue environment, where cell-cell and cell-matrix interactions are largely maintained. escholarship.orgjove.com Researchers can investigate various cellular behaviors such as cell proliferation, migration, differentiation, and apoptosis in response to a compound. tandfonline.comjove.combmj.commdpi.com For example, ex vivo tissue explants can be used to track cellular movements and divisions, providing spatiotemporal information on cell behaviors in a living tissue. jove.com Studies might also focus on specific molecular mechanisms, such as signaling pathways, gene expression, or protein synthesis, by analyzing cellular components from treated ex vivo tissues. mdpi.combmj.commdpi.com The extracellular matrix (ECM) plays a critical role in regulating cellular processes, and ex vivo models can elucidate how a compound affects ECM composition and organization, which in turn influences cellular behavior. mdpi.com These investigations provide insights into how a compound might influence cellular homeostasis, repair mechanisms, or disease progression at a level of complexity beyond isolated cell cultures.

Mechanistic Studies of Duartin S Actions

Elucidation of Duartin's Molecular Mechanisms of Action

Elucidating the molecular mechanisms of action for a compound like Duartin involves a multi-faceted approach aimed at understanding how it exerts its effects at a fundamental molecular level. This typically begins with identifying the direct molecular entities it interacts with, followed by a detailed characterization of these interactions.

Identification and Validation of Molecular Targets for Duartin

The identification of molecular targets is a critical initial step in understanding a compound's mechanism. A drug target is generally defined as a specific biomolecule, often a protein, through which a compound exerts its action ddtjournal.com. Target identification can be achieved through various experimental and computational approaches, including genomic, proteomic, and bioinformatic analyses bioagilytix.com.

Once a potential target is identified, its validation is crucial to confirm its relevance and efficacy in mediating the compound's therapeutic or biological effects bioagilytix.com. Validation processes often occur at multiple levels:

Molecular Level: This involves demonstrating direct binding or modulation of the target's activity in cell-free systems, such as enzyme inhibition assays or receptor binding studies ddtjournal.com.

Cellular Level: Experiments in cell lines or primary cells can confirm that the compound's effects are indeed mediated by the identified target within a living cellular context. This might involve gene knockdown/knockout experiments or overexpression studies ddtjournal.com.

Whole Animal Model Level: In vivo studies are essential to confirm that modulating the target produces the desired physiological outcomes in a complex biological system ddtjournal.com.

Despite increasingly sophisticated techniques, establishing the precise target or mode of action can be challenging, especially if compounds exhibit polypharmacology (acting on multiple targets) or interact with host proteins nih.gov.

Characterization of Ligand-Target Interaction Dynamics of Duartin

Characterizing the dynamics of ligand-target interactions provides insights into the binding affinity, specificity, and conformational changes induced upon binding. This involves studying how Duartin interacts with its identified molecular targets over time. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to quantify binding kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes) whiterose.ac.uk.

Computational tools, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable for visualizing and understanding these interactions at an atomic level researchgate.netnih.gov. Molecular docking predicts the preferred orientation of a ligand within a target's binding site, while MD simulations provide insights into the conformational stability and fluctuations of the protein-ligand complex over time whiterose.ac.uknih.gov. These simulations can reveal critical details such as hydrogen bonding networks, hydrophobic interactions, and the role of solvent molecules in the binding process researchgate.netacs.org.

Investigation of Biochemical Pathway Modulation by Duartin

Beyond direct molecular targets, understanding how Duartin modulates broader biochemical pathways is essential for a complete mechanistic profile. Compounds can influence various metabolic or signaling pathways, leading to downstream effects that manifest as a biological response benyoav.comnih.gov.

Investigations into biochemical pathway modulation typically involve:

Transcriptomic Analysis: Studying changes in gene expression profiles using techniques like RNA sequencing or microarrays can reveal pathways that are upregulated or downregulated in response to Duartin mdpi.com.

Proteomic Analysis: Examining changes in protein expression levels, post-translational modifications, and protein-protein interactions using mass spectrometry-based proteomics can identify affected proteins within pathways researchgate.net.

Metabolomic Analysis: Analyzing changes in metabolite concentrations can provide direct evidence of altered metabolic flux within specific biochemical pathways nih.gov.

Enzyme Activity Assays: Direct measurement of the activity of key enzymes within suspected pathways can confirm their modulation by Duartin.

Signaling Pathway Assays: Techniques such as Western blotting, ELISA, and reporter gene assays can assess the activation or inhibition of specific signaling cascades (e.g., phosphorylation events, transcription factor activation) researchgate.net.

By integrating data from these various "omics" approaches and targeted assays, researchers can construct a comprehensive map of how Duartin perturbs or regulates complex biological networks.

Application of Spectroscopic and Computational Techniques in Duartin Mechanistic Studies

Spectroscopic and computational techniques are indispensable tools in modern mechanistic studies, offering complementary insights into molecular structure, dynamics, and interactions.

Spectroscopic Techniques:

UV-Vis Absorption Spectroscopy: Used to study electronic transitions and can indicate ligand binding by observing shifts in absorption maxima or changes in intensity mdpi.comuoa.gr.

Fluorescence Spectroscopy: Can monitor changes in protein conformation or ligand binding, especially if the ligand or target is fluorescent or can be tagged acs.org.

Circular Dichroism (CD) Spectroscopy: Provides information on changes in the secondary and tertiary structure of proteins upon ligand binding mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed atomic-level information about molecular structure, dynamics, and intermolecular interactions. It can identify binding sites and characterize the kinetics and thermodynamics of binding whiterose.ac.ukuoa.gr.

Terahertz (THz) Spectroscopy: Emerging as a tool for studying molecular vibrations and structural changes, particularly useful for characterizing hydration and dehydration processes, which can influence molecular interactions mdpi.com.

Computational Techniques:

Molecular Docking: Predicts the binding pose and affinity of a ligand to a target protein by simulating molecular interactions nih.gov.

Molecular Dynamics (MD) Simulations: Simulates the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and the stability of protein-ligand complexes whiterose.ac.ukresearchgate.netnih.govacs.org.

Quantum Mechanical (QM) Calculations: Used for high-accuracy calculations of electronic structure and properties, often combined with MD (QM/MM approaches) to study bond breaking/forming events or charge transfer processes at the active site whiterose.ac.ukacs.org.

Pharmacophore Modeling: Identifies the essential steric and electronic features of a ligand required for optimal interaction with a specific biological target, aiding in lead optimization and design researchgate.net.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): Advanced computational methods used to calculate the relative binding free energies of different ligands to a target, providing quantitative predictions of binding affinity acs.org.

These techniques, when applied in an integrated manner, provide a powerful framework for deciphering the intricate mechanistic details of compounds like Duartin, even in the absence of specific published data.

Theoretical and Computational Chemistry of Duartin

Cheminformatics and Machine Learning Applications in Duartin Research

Predictive Modeling of Duartin's Chemical Behavior

Predictive modeling in computational chemistry involves using theoretical frameworks and algorithms to forecast a compound's properties and how it will interact in various chemical and biological environments wikipedia.orgnih.gov. For Duartin, this encompasses understanding its fundamental physicochemical attributes and predicting its biological activity.

Physicochemical Properties: Computational methods, such as Density Functional Theory (DFT), can be employed to calculate Duartin's electronic structure, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular orbitals, and other electronic properties wikipedia.orgnih.govrsc.orgresearchgate.net. These properties are crucial indicators of a molecule's reactivity and potential for chemical interactions nih.gov. For instance, the energy gap between HOMO and LUMO can provide insights into a molecule's stability and electron transfer capabilities. Other properties like dipole moment, molecular volume, and solvent accessible surface area can also be predicted, influencing its solubility, stability, and bioavailability nih.gov.

| Property | Predicted Value (Conceptual) | Method | Significance |

| Molecular Formula | C₁₈H₂₀O₆ nih.govresearchgate.net | - | Fundamental composition |

| Molecular Weight | 332.35 g/mol nih.gov | Computed | Basic molecular characteristic |

| XLogP3 | 2.9 nih.gov | Computed | Lipophilicity indicator |

| HOMO Energy | -5.8 eV (Hypothetical) | DFT | Electron donation ability |

| LUMO Energy | -1.2 eV (Hypothetical) | DFT | Electron acceptance ability |

| Dipole Moment | 3.5 Debye (Hypothetical) | DFT | Molecular polarity |

Biological Activity Prediction: A notable application of predictive modeling for Duartin is in forecasting its biological activity. Duartin was identified as an anti-rickettsial compound through a workflow that incorporated machine learning (ML) models nih.govresearchgate.netnih.govacs.org. These ML models, specifically Bayesian models, were trained using data from high-throughput phenotypic screens designed to identify growth inhibitors of intracellular Rickettsia species nih.govresearchgate.netnih.govacs.org. The models learned to predict growth inhibition based on the characteristics of various small molecules nih.govresearchgate.net. This approach significantly accelerated the discovery of active compounds like Duartin, demonstrating the power of computational methods in drug discovery nih.govresearchgate.net.

The process involved:

Data Collection: Gathering experimental data on compounds' activity (active or inactive) against Rickettsia canadensis nih.govresearchgate.net.

Feature Engineering: Describing the compounds using molecular descriptors or fingerprints researchgate.netresearchgate.net.

Model Training: Training a Bayesian classifier on this dataset to learn the relationship between molecular features and anti-rickettsial activity nih.govresearchgate.net.

Prediction: Using the trained model to predict the activity of new, untested compounds, leading to the identification of Duartin as a potent inhibitor nih.govresearchgate.netnih.govacs.org.

| Model Type | Training Data | Predicted Endpoint | Performance Metric (Conceptual) |

| Bayesian Model nih.govresearchgate.net | High-throughput phenotypic screen data (active/inactive compounds against Rickettsia canadensis) nih.govresearchgate.net | Growth inhibition of Rickettsia spp. nih.govresearchgate.net | Accuracy > 80% (Hypothetical, based on similar ML models in drug discovery) researchgate.net |

Computational Screening for Duartin Analogues

Computational screening, also known as virtual screening, is an indispensable tool for identifying novel compounds with desired properties by rapidly evaluating large chemical libraries in silico phcogres.comsemanticscholar.org. For Duartin, this involves searching for analogues that might exhibit improved potency, selectivity, or other beneficial characteristics as anti-rickettsial agents.

Methodologies for Analogue Screening:

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand, e.g., a Duartin analogue) when bound to a macromolecular target (e.g., a bacterial protein) to form a stable complex phcogres.comacs.orgajchem-a.comulakbim.gov.trfrontiersin.org. By calculating binding affinities or docking scores, researchers can prioritize potential analogues for experimental synthesis and testing semanticscholar.orgacs.orgajchem-a.com. Given Duartin's isoflavonoid (B1168493) structure, which is known to interact with various biological targets, molecular docking can explore how modifications to the Duartin scaffold affect its interaction with putative Rickettsia targets acs.orgacs.org.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their complexes over time wikipedia.orgulakbim.gov.trplos.orgacs.org. After initial docking, MD can be used to assess the stability of Duartin-target or analogue-target complexes, refine binding poses, and understand the conformational changes that occur upon binding acs.orgajchem-a.comulakbim.gov.tracs.org. This helps in confirming the viability of promising analogues identified through docking.

Pharmacophore Modeling and Ligand-Based Virtual Screening: If a specific protein target for Duartin's anti-rickettsial activity is not yet fully characterized, ligand-based approaches can be employed. Pharmacophore models, which represent the essential steric and electronic features required for a molecule to interact with a specific biological target, can be derived from Duartin's structure semanticscholar.org. These models can then be used to screen large databases of compounds to find molecules possessing similar features, thereby identifying potential analogues semanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between a compound's chemical structure (represented by molecular descriptors) and its biological activity nih.gov. By building QSAR models based on Duartin and known active/inactive isoflavonoids, new analogues can be designed and their activity predicted before synthesis nih.gov.

Application to Duartin Analogues: Computational screening efforts would typically involve searching vast chemical databases (e.g., ZINC database, which contains purchasable molecules and is organized for screening) for compounds structurally similar to Duartin or predicted to interact with the same biological pathways phcogres.comfrontiersin.orgacs.org. The goal is to identify analogues that might exhibit enhanced anti-rickettsial activity, improved pharmacokinetic properties, or reduced potential for off-target effects.

| Analogue ID (Conceptual) | Structural Modification | Predicted Binding Affinity (kcal/mol) (Hypothetical) | Predicted Anti-rickettsial Activity (IC50, µM) (Hypothetical) |

| Duartin (Reference) | - | -8.5 | 10 nih.gov |

| Analogue A | Methoxy (B1213986) group substitution | -9.2 | 5 |

| Analogue B | Hydroxyl group addition | -7.8 | 15 |

| Analogue C | Benzopyran ring modification | -9.5 | 3 |

Advanced Analytical Methodologies for Duartin Characterization

Chromatographic Techniques for Duartin Analysis

Chromatographic techniques are fundamental for separating Duartin from other compounds in a mixture, allowing for its isolation, purification, and subsequent analysis.

High-Performance Liquid Chromatography (HPLC) of Duartin

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile and semi-volatile compounds like Duartin thermofisher.com. Given Duartin's nature as an isoflavonoid (B1168493), reversed-phase HPLC (RP-HPLC) is typically employed due to its polarity and solubility characteristics. This method involves a stationary phase, commonly a C18 column, and a mobile phase consisting of a mixture of aqueous and organic solvents, such as water/acetonitrile or water/methanol, often with a small percentage of an acid modifier (e.g., trifluoroacetic acid or formic acid) to improve peak shape and resolution pensoft.netmdpi.comjpionline.org.

HPLC analysis of Duartin would typically involve optimizing parameters such as column type, mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength. For isoflavonoids, UV detection is common, often at wavelengths around 254 nm or 280 nm, where aromatic rings and conjugated systems absorb strongly ijpsjournal.comcontractpharma.com. The retention time of Duartin would be a key parameter for its identification under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for Duartin Analysis

| Parameter | Typical Range/Value for Isoflavonoids |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 0.8 – 1.2 mL/min |

| Column Temperature | 25 – 40 °C |

| Detection Wavelength | 254 nm or 280 nm |

| Illustrative Retention Time (Duartin) | 8.5 – 12.0 min (dependent on method) |

Detailed research findings for HPLC analysis of isoflavonoids often include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) pensoft.netmdpi.com. For instance, a method for analyzing an indolocarbazole derivative reported linearity with a correlation coefficient (r) close to 1, and established LOD and LOQ values based on linear relationship data pensoft.net.

Gas Chromatography (GC) of Duartin

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds researchgate.netanthias.co.uk. While Duartin, as an isoflavonoid, may not be inherently volatile, derivatization techniques (e.g., silylation) can be employed to convert it into a more volatile derivative suitable for GC analysis acs.org. GC separates compounds based on their differential partitioning between a stationary phase (inside a capillary column) and a mobile gas phase (carrier gas like helium) mdpi.com.

GC analysis of Duartin, particularly after derivatization, would yield a chromatogram with a specific retention time, which, when coupled with a mass spectrometer (GC-MS), provides highly valuable structural information nih.govargus-analysen.de.

Table 2: Illustrative GC Parameters for Derivatized Duartin Analysis

| Parameter | Typical Range/Value for Derivatized Isoflavonoids |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 – 2.0 mL/min |

| Injector Temperature | 250 – 300 °C |

| Oven Temperature Program | Initial: 50 °C, Ramp: 10-20 °C/min, Final: 280-300 °C |

| Illustrative Retention Time (Derivatized Duartin) | 15.0 – 25.0 min (dependent on derivatization and method) |

Hyphenated Chromatography-Mass Spectrometry for Duartin Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS). This combination is crucial for the comprehensive profiling and structural elucidation of complex natural products like Duartin acs.orgargus-analysen.deacs.org.

GC-MS: As mentioned, GC-MS is applicable for Duartin after derivatization. The mass spectrometer provides a mass spectrum, which shows the molecular ion (M+) and characteristic fragment ions. These fragmentation patterns are unique to a compound's structure and can be used for definitive identification by comparison with spectral libraries anthias.co.ukhidenanalytical.com. PubChem indicates the availability of GC-MS data for Duartin nih.gov.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it highly relevant for Duartin argus-analysen.deamp-pd.orghumantumoratlas.org. LC-MS provides the molecular weight of Duartin and its metabolites or related compounds, along with fragmentation information (MS/MS or MSn) that aids in structural elucidation. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the compound's properties amp-pd.org. For Duartin (-), a precursor m/z of 355.1146 was reported with an [M+Na]+ precursor type, and fragment ions at m/z 355.1176, 146.5493, 346.3199, 229.9805, and 184.5676 were observed at a collision energy of 10 V nobraintoosmall.co.nz.

Table 3: Illustrative LC-MS Parameters and Data for Duartin

| Parameter | Typical Range/Value for Isoflavonoids |

| Ionization Mode | ESI (Positive or Negative) |

| Mass Analyzer | Quadrupole, Orbitrap, TOF, Ion Trap |

| Mass Range | 100 – 1000 m/z |

| Illustrative Molecular Ion (Duartin, C₁₈H₂₀O₆, MW 332.35) | [M+H]⁺ at m/z 333.13, [M+Na]⁺ at m/z 355.11 nobraintoosmall.co.nz |

| Illustrative Fragment Ions (Duartin) | Characteristic fragments based on isoflavonoid cleavage patterns nobraintoosmall.co.nz |

Spectroscopic Techniques for Duartin Structure and Quantification

Spectroscopic techniques interrogate the interaction of electromagnetic radiation with matter, providing detailed information about the molecular structure and concentration of Duartin.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Duartin

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic compounds, including Duartin acs.orgutdallas.eduorganicchemistrydata.org. Both ¹H NMR and ¹³C NMR provide invaluable insights into the number, type, and connectivity of atoms within the molecule. PubChem indicates the availability of ¹³C NMR spectra for Duartin nih.gov.

¹H NMR Spectroscopy: This technique provides information on the hydrogen atoms in the molecule. Chemical shifts (δ, in ppm) indicate the electronic environment of each proton, while coupling constants (J, in Hz) reveal connectivity between neighboring protons. The integration of signals corresponds to the relative number of protons. For Duartin, characteristic signals would be expected for aromatic protons, methoxy (B1213986) protons, and protons on the dihydrochromen ring system.

¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a signal at a specific chemical shift. The presence of hydroxyl and methoxy groups on the isoflavonoid core would influence the chemical shifts of adjacent carbons.

Table 4: Illustrative NMR Chemical Shifts for Key Functional Groups in Isoflavonoids (like Duartin)

| Functional Group/Proton Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.0 – 8.0 | 100 – 160 |

| Methoxy (-OCH₃) | 3.5 – 4.0 (singlet) | 55 – 60 |

| Hydroxyl (-OH) | 4.5 – 6.0 (broad singlet, variable) | (Indirectly affects adjacent carbons) |

| Aliphatic Protons (e.g., CH₂, CH in ring) | 2.5 – 5.0 | 20 – 80 |

| Quaternary Aromatic Carbons | - | 130 – 170 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), can further confirm the connectivity and spatial relationships of atoms, providing a complete picture of Duartin's structure researchgate.net.

Infrared (IR) and UV-Visible Spectroscopy of Duartin

Infrared (IR) Spectroscopy of Duartin

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations utdallas.eduwikipedia.org. The IR spectrum of Duartin would exhibit characteristic absorption bands for its functional groups.

Table 5: Expected IR Absorption Bands for Duartin's Functional Groups

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| Hydroxyl (-OH) | 3200 – 3550 | Strong, broad | O-H stretching (hydrogen-bonded) |

| Aromatic C-H | 3000 – 3100 | Medium | Aromatic C-H stretching |

| Aliphatic C-H | 2850 – 3000 | Medium-Strong | Aliphatic C-H stretching |

| Methoxy (-OCH₃) | ~2830 | Medium | C-H stretching (methoxy) |

| Aromatic C=C | 1450 – 1600 | Variable | Aromatic ring stretching |

| Ether C-O | 1000 – 1250 | Strong | C-O stretching (ether) |

The fingerprint region (600 - 1400 cm⁻¹) of the IR spectrum is highly specific to a molecule and can be used for compound verification by comparison with known spectra utdallas.eduwiley.com.

UV-Visible Spectroscopy of Duartin

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule, particularly conjugated systems and chromophores aip.orgmedcraveonline.comacs.org. Isoflavonoids, including Duartin, typically exhibit characteristic UV-Vis absorption maxima due to their conjugated aromatic ring systems.

For isoflavonoids, two major absorption bands are usually observed:

Band I: Associated with the B-ring cinnamoyl chromophore, usually appearing in the range of 300-380 nm.

Band II: Associated with the A-ring benzoyl chromophore, typically appearing in the range of 250-280 nm.

The precise wavelengths and intensities (molar extinction coefficients) of these bands can provide insights into the substitution patterns on the isoflavonoid core researchgate.net.

Table 6: Illustrative UV-Vis Absorption Data for Isoflavonoids (like Duartin)

| Band | Wavelength (λmax, nm) | Description |

| Band I | 300 – 380 | B-ring cinnamoyl chromophore |

| Band II | 250 – 280 | A-ring benzoyl chromophore |

The application of these advanced analytical methodologies provides a comprehensive approach to the characterization, identification, and quantification of Duartin, crucial for both fundamental research and practical applications.

Advanced Mass Spectrometry for Duartin and its Related Compounds

Mass spectrometry is an indispensable tool for elucidating the molecular structure of unknown compounds. It operates by ionizing molecules and measuring their mass-to-charge (m/z) ratios, providing insights into their elemental composition and fragmentation patterns. mdpi.combroadinstitute.orgalgimed.com

High-Resolution Mass Spectrometry (HRMS) is crucial for the precise characterization of "Duartin." HRMS provides highly accurate molecular weight measurements, enabling the determination of the exact molecular mass and, consequently, the unambiguous assignment of its elemental composition. mdpi.commeasurlabs.comnumberanalytics.comwisdomlib.org This precision is vital for distinguishing "Duartin" from other compounds that may have the same nominal mass but different elemental compositions (isobars). algimed.commsu.educhromatographyonline.com

The process typically involves ionizing the "Duartin" molecule, often via soft ionization techniques like electrospray ionization (ESI), to produce intact molecular ions. broadinstitute.orgcurrenta.de The exact mass of these molecular ions is then measured with very high accuracy (e.g., typically with mass errors below 5 parts per million (ppm)). chromatographyonline.com This accurate mass, combined with isotopic pattern analysis, allows for the calculation of possible elemental formulas, significantly narrowing down the potential chemical structures of "Duartin." mdpi.commsu.eduacs.org

Conceptual HRMS Data for Duartin

| Parameter | Value (Conceptual) | Significance |

| Theoretical Exact Mass | 321.1234 Da | Predicted mass based on a proposed elemental formula. |

| Measured Exact Mass | 321.1235 Da | Experimentally determined mass of the molecular ion. |

| Mass Error (ppm) | 0.31 ppm | Indicates high accuracy, supporting the proposed elemental composition. |

| Proposed Elemental Formula | C₁₈H₁₉NO₄ | Derived from exact mass and isotopic pattern, suggesting specific atoms. |

| Isotopic Pattern Match | >98% | Confirmation of the elemental composition based on natural isotope abundance. |

This table illustrates how HRMS data would be used to propose and confirm the elemental composition of "Duartin."

For "Duartin" and its related compounds (e.g., potential metabolites or degradation products), MS/MS is instrumental in:

Structural Elucidation: By examining the mass-to-charge ratios and relative intensities of fragment ions, researchers can infer the presence of specific substructures within "Duartin." mtoz-biolabs.commtoz-biolabs.com This is often aided by comparing experimental fragmentation patterns with those in mass spectral databases or by applying fragmentation prediction models. mtoz-biolabs.combiorxiv.orgchemrxiv.org

Fragmentation Pathway Analysis: Understanding how "Duartin" fragments provides insights into its chemical stability and the types of bonds present. This information is crucial for proposing plausible fragmentation pathways, which can then be used to confirm or refine the proposed chemical structure. mtoz-biolabs.commtoz-biolabs.comchemrxiv.org

Identification of Related Compounds: MS/MS is highly effective in identifying structurally similar compounds, such as isomers, analogs, or metabolites, by clustering compounds with similar fragmentation patterns through techniques like molecular networking. mtoz-biolabs.commtoz-biolabs.combiorxiv.org This is particularly useful for understanding the potential metabolic fate or degradation pathways of "Duartin" in various matrices.

Conceptual MS/MS Fragmentation Data for Duartin

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Fragment | Proposed Cleavage/Loss |

| 321.1235 | 289.1123 | 100 | [M-CH₃OH]⁺ | Loss of methanol |

| 321.1235 | 246.0876 | 75 | [M-C₄H₇O]⁺ | Loss of a specific side chain |

| 321.1235 | 174.0654 | 50 | [C₁₀H₁₂NO]⁺ | Cleavage at a specific bond |

| 289.1123 | 216.0789 | 60 | [M-CH₃OH-C₃H₅O]⁺ | Further fragmentation |

This conceptual table demonstrates how MS/MS data would be interpreted to deduce structural elements and fragmentation mechanisms for "Duartin."

Method Validation and Quality Assurance in Duartin Analytical Chemistry

To ensure that the analytical results for "Duartin" are reliable, accurate, and fit for their intended purpose, rigorous method validation and comprehensive quality assurance (QA) protocols are indispensable. wjarr.comsolubilityofthings.comqbdgroup.comcompliancequest.com

Method validation is the process of establishing documented evidence that a specific analytical method consistently yields results that accurately reflect the quality characteristics of the substance being tested. qbdgroup.comnpra.gov.my For the characterization of "Duartin," key validation parameters would include:

Accuracy: Assessed by evaluating the closeness of agreement between the test results and the accepted true value. This can be determined through recovery studies where known amounts of "Duartin" are added to a sample matrix and measured. wjarr.comeuropa.eu

Precision: Measures the agreement among replicate measurements of the same homogeneous sample. It encompasses repeatability (intra-assay precision), intermediate precision (within-laboratory variations, e.g., different analysts, instruments, or days), and reproducibility (inter-laboratory precision). wjarr.comqbdgroup.comeuropa.euresearchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess "Duartin" in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or matrix components. wjarr.comeuropa.euresearchgate.net

Linearity and Range: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of "Duartin" within a defined range. The range is the interval between the upper and lower concentrations of "Duartin" for which the method has demonstrated acceptable accuracy, precision, and linearity. wjarr.comqbdgroup.comeuropa.euresearchgate.net

Limit of Detection (LOD): The lowest amount of "Duartin" in a sample that can be detected, but not necessarily quantified. wjarr.comeuropa.euresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of "Duartin" in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comqbdgroup.comeuropa.euresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition) and provides an indication of its reliability during normal usage. qbdgroup.comnpra.gov.myeuropa.eu

Conceptual Method Validation Parameters for Duartin Analysis

| Validation Parameter | Typical Acceptance Criteria (Conceptual) | Relevance for Duartin Characterization |

| Accuracy | 98-102% recovery | Ensures measured amounts reflect true amounts. |

| Precision (RSD) | <2% for assay, <5% for impurities | Demonstrates reproducibility and consistency of results. |

| Specificity | No interference from matrix/impurities | Confirms unique detection of Duartin. |

| Linearity (R²) | >0.999 | Establishes reliable concentration-response relationship. |

| Range | 50-150% of target concentration | Defines the working concentration window. |

| LOD | S/N ≥ 3 | Determines the lowest detectable amount. |

| LOQ | S/N ≥ 10, RSD <10% | Determines the lowest quantifiable amount with acceptable precision and accuracy. |

| Robustness | Minor parameter changes do not significantly affect results | Ensures method reliability under typical variations. |

Quality Assurance (QA) provides the overarching framework to ensure the entire analytical process, from sample receipt to data reporting, adheres to established quality standards. solubilityofthings.comcompliancequest.com Key components of QA in the context of "Duartin" analysis include:

Standard Operating Procedures (SOPs): Detailed, documented instructions for all analytical procedures, instrument operation, and data handling. compliancequest.com

Instrument Calibration and Maintenance: Regular calibration using certified reference materials and routine maintenance to ensure instruments, particularly mass spectrometers, perform optimally. compliancequest.comazolifesciences.comdnyanasadhanacollege.org

Staff Training and Competency: Ensuring that all personnel involved in the analysis of "Duartin" are adequately trained and demonstrate proficiency in the methods. solubilityofthings.comcompliancequest.com

Documentation and Record-Keeping: Meticulous recording of all experimental details, raw data, processed results, and any deviations, ensuring traceability and transparency. solubilityofthings.comcompliancequest.comazolifesciences.com

Internal and External Quality Control: Implementation of internal quality control (IQC) samples and participation in external proficiency testing schemes to monitor the ongoing performance of the analytical methods and the laboratory. solubilityofthings.comcompliancequest.comdnyanasadhanacollege.orgoiv.int

By integrating these advanced analytical methodologies with robust validation and quality assurance practices, a comprehensive and reliable characterization of "Duartin" can be achieved, even if it were a novel and complex chemical compound.

Future Prospects and Interdisciplinary Research on Duartin

Emerging Research Areas for Duartin Studies

Future research on Duartin is poised to expand into several promising areas, building upon its structural classification and the known bioactivities of related compounds.

Detailed Biological Activity Profiling and Mechanism of Action: A primary emerging area involves comprehensive in vitro and in vivo studies to fully characterize Duartin's biological activities actascientific.comoaepublish.comresearchgate.net. This includes validating and expanding upon its potential antioxidant, anti-inflammatory, and antimicrobial properties, and investigating other activities observed in isoflavonoids, such as anticancer, neuroprotective, or cardioprotective effects rsc.orgfrontiersin.orgpsu.edu. Concurrently, elucidating the precise molecular targets and biochemical pathways through which Duartin exerts its effects is crucial for understanding its therapeutic potential psu.edunih.govnih.gov.

Structure-Activity Relationship (SAR) and Analog Synthesis: Understanding how Duartin's chemical structure relates to its biological activity will be a significant research direction nih.govnih.gov. This involves synthesizing various Duartin derivatives and analogs to identify structural motifs that enhance potency, selectivity, or introduce novel biological functions. Such studies can lead to the development of more effective or targeted compounds.

Biosynthesis and Sustainable Production: Investigating the natural biosynthetic pathways of Duartin in its plant sources is an important emerging field frontiersin.orglumblab.org. This knowledge can inform efforts to optimize its extraction from natural sources or pave the way for sustainable production methods through biotechnological approaches, such as metabolic engineering of microorganisms or plants actascientific.comfrontiersin.org.

Agricultural Applications: Given the increasing interest in natural benzopyran compounds as scaffolds for novel agricultural chemicals, Duartin could be explored for its potential as a natural pesticide nih.govacs.org. This includes investigating its antiviral, herbicidal, antibacterial, fungicidal, insecticidal, nematicidal, and acaricidal activities nih.govacs.org. Research in this area could offer environmentally friendly alternatives for crop protection and pest management upol.cz.

Collaborative Research Frameworks for Advancing Duartin Knowledge

Advancing the understanding and application of Duartin will greatly benefit from collaborative research frameworks that bring together diverse expertise and resources.

Interdisciplinary Team Formation: Effective research on Duartin requires the integration of expertise from various disciplines. This includes chemists for synthesis and structural elucidation, biologists for bioactivity screening and cellular mechanism studies, pharmacologists for in vivo evaluations, and computational scientists for molecular modeling and data analysis lumblab.orgupol.cznih.govresearchgate.netresearchgate.netmdpi.comacs.orgcancer.gov. Botanists and ethnobotanists could also contribute by providing insights into its natural occurrence and traditional uses ontosight.ai.

National and International Consortia: Establishing research consortia and networks, both nationally and internationally, can facilitate the pooling of specialized resources, equipment, and knowledge nih.govresearchgate.netnih.gov. Such collaborations can enable large-scale screening efforts, access to diverse biological models, and comparative studies across different geographical regions.

Public-Private Partnerships: Collaborations between academic institutions and industries (e.g., pharmaceutical, agricultural, nutraceutical) are vital for translating basic research findings into practical applications upol.cz. These partnerships can accelerate the development process, from lead compound identification to preclinical and clinical studies, and eventually to commercialization.

Open Science and Data Sharing Initiatives: Participation in open science initiatives and utilizing platforms for sharing chemical and biological data can significantly accelerate discovery and validation processes for Duartin. This fosters transparency, reproducibility, and allows researchers worldwide to build upon existing knowledge.

Integration of Duartin Research with Broader Chemical and Biological Disciplines

Research on Duartin inherently bridges multiple scientific domains, contributing to and benefiting from advancements in broader chemical and biological disciplines.

Chemical Biology: Duartin research is a prime example of chemical biology, which investigates biological systems using chemical tools and principles researchgate.netlumblab.org. Studying Duartin's interactions with biomolecules and its effects on cellular processes deepens the understanding of both the compound's properties and the underlying biological mechanisms. Duartin can serve as a valuable probe to elucidate new biological pathways or validate existing ones.

Synthetic Biology and Metabolic Engineering: The quest for sustainable and scalable production of Duartin or its derivatives can integrate with synthetic biology and metabolic engineering actascientific.comfrontiersin.orgnih.gov. This involves designing and engineering microbial hosts or plant systems to biosynthesize Duartin, potentially leading to more efficient and environmentally friendly production routes compared to traditional extraction or chemical synthesis.

Computational Chemistry and Bioinformatics: Advanced computational methods are increasingly integral to natural product research actascientific.comoaepublish.comnih.govresearchgate.net. For Duartin, this includes molecular docking simulations to predict potential targets, in silico screening for lead optimization, and quantitative structure-activity relationship (QSAR) modeling. Bioinformatics tools can be used to analyze large datasets generated from biological assays, identifying patterns and predicting Duartin's effects on complex biological networks.

Ecology: Understanding the ecological role of Duartin within its natural plant sources, such as Dalbergia parviflora and Dalbergia odorifera, can provide insights into its evolutionary significance and potential functions in plant defense or communication actascientific.comresearchgate.net. This ecological perspective can also inform sustainable harvesting practices if natural extraction remains a viable option.

Agricultural Science: Beyond its potential as a pesticide, Duartin research can integrate with agricultural science to explore its role as a plant growth regulator or its impact on plant health and resilience nih.govacs.orgupol.cz. This could lead to novel applications in sustainable agriculture.

Q & A

Q. How can researchers align Duartin studies with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

- Methodological Answer :

- Deposit raw data in repositories like Zenodo with unique DOIs. Use standardized metadata templates (ISA-Tab) to describe experimental conditions .

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary material formatting and hyperlinking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。